2-(2-Fluoroethyl)triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

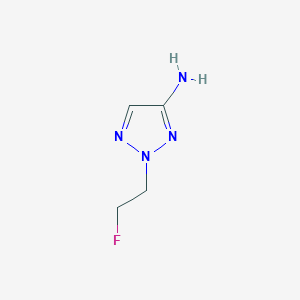

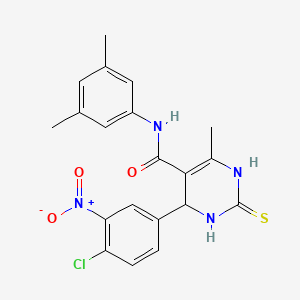

“2-(2-Fluoroethyl)triazol-4-amine” is a chemical compound with the CAS Number: 2137855-26-4 . It has a molecular weight of 130.12 and its IUPAC name is 2-(2-fluoroethyl)-2H-1,2,3-triazol-4-amine . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, which include “this compound”, involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process is robust and versatile, allowing for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C4H7FN4/c5-1-2-9-7-3-4(6)8-9/h3H,1-2H2,(H2,6,8) . All the atoms in the triazole ring are in sp2 hybridized and are planar .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 130.12 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Triazole compounds, specifically triazole Schiff bases, have been investigated for their effectiveness in inhibiting corrosion on mild steel in acidic media. Studies show that these compounds increase in efficiency with rising concentration and exhibit various thermodynamic properties, making them potential corrosion inhibitors (Chaitra, Mohana, & Tandon, 2015).

Pharmaceutical Applications : Triazoles are ubiquitous in pharmaceuticals and exhibit a wide range of biological activities. They are used as corrosion inhibitors, lubricants, dyes, and photostabilizers, and the development of new methods for their synthesis is of significant interest (Ramachary, Ramakumar, & Narayana, 2008).

Fluorescence and Analytical Applications : Triazole compounds have been used in fluorescence studies and analytical chemistry. For instance, they are involved in the sensitive detection of primary aromatic amines, where the resulting azo compound from a diazotization process is oxidized to a fluorescent triazole (Narita, Kitagawa, & Hirai, 1985).

Organic Synthesis : Triazoles are also significant in organic synthesis. They are synthesized through various methods, including click chemistry, and have applications in creating fluorescent probes and labeling in biological contexts (Sączewski, Hinc, Obuchowski, & Gdaniec, 2013).

Industrial Applications : The industrial use of amino-1,2,4-triazoles, closely related to 2-(2-Fluoroethyl)triazol-4-amine, spans agriculture, medicine, and high-energy substances. These compounds are key in producing various insecticides, fungicides, and drugs with hepatoprotective and antioxidant properties (Nazarov, Miroshnichenko, Ivakh, Pyshyev, & Korchak, 2022).

Safety and Hazards

The safety information for “2-(2-Fluoroethyl)triazol-4-amine” includes pictograms GHS05, GHS07 with the signal word "Danger" . Hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

The future directions for “2-(2-Fluoroethyl)triazol-4-amine” and similar compounds could involve further exploration of their therapeutic importance . The development of new synthesis methods, such as the Cu(I) catalyzed [3 + 2] dipolar cycloaddition, could also be a focus . Additionally, the use of these compounds in the development of novel antimicrobial drugs to combat drug-resistant infections is a potential future direction .

Wirkmechanismus

Target of Action

Triazole compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects . The specific targets can vary depending on the functional groups attached to the triazole ring.

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions can lead to changes in the target’s function, ultimately leading to the compound’s biological effects.

Biochemical Pathways

These could include pathways related to microbial growth, viral replication, oxidative stress, glucose metabolism, cell proliferation, tuberculosis infection, malaria infection, and leishmaniasis infection .

Pharmacokinetics

An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that the compounds possess a favorable profile and can be considered as patient compliant

Result of Action

Given the broad spectrum of biological activities associated with triazole compounds, the effects could include inhibition of microbial growth, inhibition of viral replication, reduction of oxidative stress, regulation of glucose metabolism, inhibition of cell proliferation, and inhibition of tuberculosis, malaria, and leishmaniasis infections .

Biochemische Analyse

Biochemical Properties

Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding and dipole-dipole interactions, which are characteristic of triazole compounds .

Cellular Effects

Triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2-(2-Fluoroethyl)triazol-4-amine in laboratory settings. Triazole compounds are generally stable and resistant to metabolic degradation .

Metabolic Pathways

Triazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Triazole compounds are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

The localization of chemical compounds within cells can be influenced by various factors, including targeting signals and post-translational modifications .

Eigenschaften

IUPAC Name |

2-(2-fluoroethyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN4/c5-1-2-9-7-3-4(6)8-9/h3H,1-2H2,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJAXKJNFFEPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1N)CCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide](/img/structure/B2798954.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)